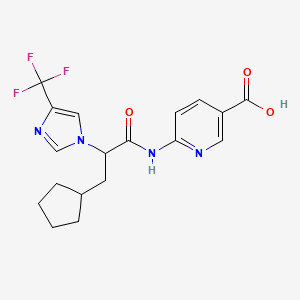
6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PF-04991532 is a hepatoselective glucokinase activator that has been studied for its potential in treating type 2 diabetes mellitus. This compound works by activating glucokinase, an enzyme that plays a crucial role in glucose metabolism. By selectively targeting the liver, PF-04991532 aims to reduce blood glucose levels without causing adverse effects such as hypoglycemia or hepatic steatosis .
Vorbereitungsmethoden
The synthesis of PF-04991532 involves several steps, starting with the preparation of the key intermediate, (S)-6-(3-cyclopentyl-2-(4-trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid. This intermediate is then subjected to various reaction conditions to yield the final product. The synthetic route typically includes steps such as amide bond formation, cyclization, and purification . Industrial production methods for PF-04991532 are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Analyse Chemischer Reaktionen
PF-04991532 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions include hydroxylated and reduced derivatives of PF-04991532 .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
PF-04991532 exerts its effects by selectively activating glucokinase in the liver. Glucokinase is responsible for converting glucose to glucose-6-phosphate, a key step in glucose metabolism. By enhancing glucokinase activity, PF-04991532 increases glucose uptake and utilization in hepatocytes, leading to reduced blood glucose levels . The compound achieves hepatoselectivity by being a substrate for liver-specific transporters such as OATP1B1, OATP1B3, and OATP2B1 .
Vergleich Mit ähnlichen Verbindungen
PF-04991532 is unique among glucokinase activators due to its hepatoselectivity and minimal risk of causing hypoglycemia or hepatic steatosis. Similar compounds include:
PF-04880594: Another glucokinase activator with a different selectivity profile.
PF-04457845: A compound with similar glucokinase activation properties but different pharmacokinetic characteristics.
PF-06650833: A glucokinase activator with distinct molecular targets and pathways.
PF-04991532 stands out due to its specific targeting of liver glucokinase, offering a promising approach for managing type 2 diabetes mellitus without the common side effects associated with other glucokinase activators .
Eigenschaften
Molekularformel |
C18H19F3N4O3 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
6-[[3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26) |
InChI-Schlüssel |
GKMLFBRLRVQVJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B15073326.png)
![(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B15073328.png)
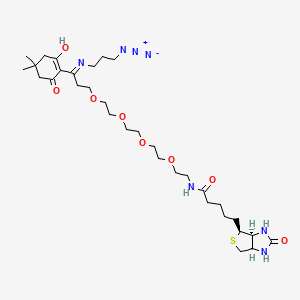
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B15073344.png)
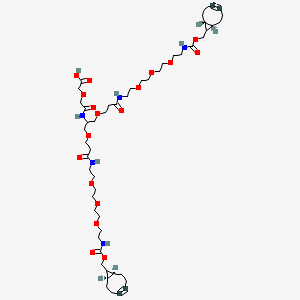
![2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride](/img/structure/B15073352.png)
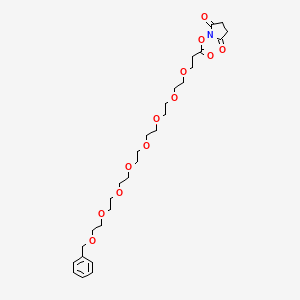
![N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15073371.png)
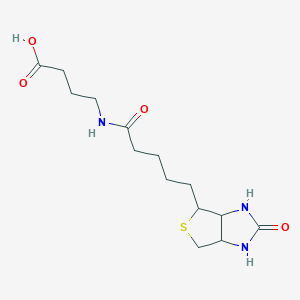
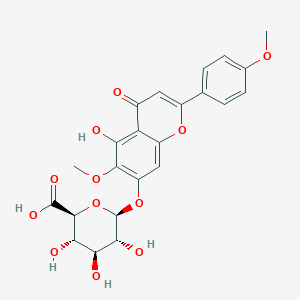
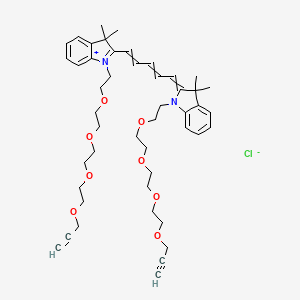
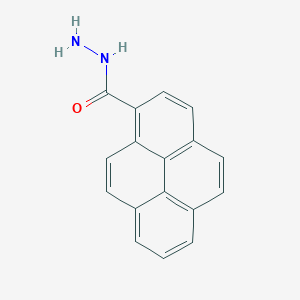
![2-[4-[5-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-2,4-dimethylbenzoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B15073405.png)
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
